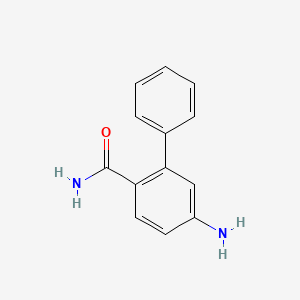

5-Amino-biphenyl-2-carboxylic acid amide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

4-amino-2-phenylbenzamide |

InChI |

InChI=1S/C13H12N2O/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,14H2,(H2,15,16) |

InChI Key |

WRYYJOONXUMSCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)N |

Origin of Product |

United States |

Advanced Research Applications of 5 Amino Biphenyl 2 Carboxylic Acid Amide Scaffolds

Contributions to Materials Science

The unique structural characteristics of the 5-Amino-biphenyl-2-carboxylic acid amide scaffold, featuring a rigid biphenyl (B1667301) core and functional groups capable of hydrogen bonding, suggest its potential utility in materials science. However, the exploration of this specific molecule in the development of functional materials and self-assembling systems is still a nascent field.

The biphenyl structure is a crucial component in many pharmacologically active compounds and serves as a foundational building block in the synthesis of organic materials like liquid crystals and dyes. The inherent properties of the biphenyl moiety, such as its rigidity and ability to be functionalized, make it an attractive scaffold for creating novel organic materials. Amide groups are known to enhance the thermal stability and can introduce specific functionalities, such as in amide-functionalized metal-organic frameworks (AFMOFs), which have shown improved gas storage and separation properties.

Despite the potential of biphenyl-amide structures in materials science, a review of current scientific literature reveals a lack of specific research focused on the development of functional organic materials derived directly from the this compound scaffold. While related biphenyl compounds have been investigated as kinase inhibitors and other bioactive molecules, their application as building blocks for functional polymers or electronic materials remains largely unexplored. The presence of both an amino and an amide group on the biphenyl core of this compound provides reactive sites for polymerization or for tuning the electronic and physical properties of resulting materials, suggesting a promising but currently underexplored area of research.

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Aromatic amides are particularly effective in directing self-assembly due to their ability to form strong, directional hydrogen bonds. Primary aromatic amides can create two-dimensional hydrogen-bonded networks, which can lead to the formation of complex supramolecular structures. rsc.org The self-assembly of aromatic oligoamides can be driven by a combination of hydrogen bonding and π–π stacking interactions, leading to structures like double helices. acs.org

Currently, there are no specific studies in the scientific literature detailing the self-assembly of this compound derivatives. The molecule's structure, which includes a primary amide and an aromatic amino group, presents a rich platform for hydrogen bonding and π–π interactions, which are the fundamental driving forces for self-assembly. Theoretical studies and future experimental work could explore how the specific stereochemistry and electronic properties of this scaffold influence the formation of higher-order structures such as nanofibers, gels, or liquid crystals.

Development of Advanced Analytical Probes

The development of sensitive and selective analytical probes is crucial for environmental monitoring, clinical diagnostics, and chemical research. The biphenyl-amide scaffold is a promising platform for designing such probes, particularly for pH sensing and chiral recognition.

Fluorescent probes are powerful tools for monitoring pH changes in various environments, from biological systems to industrial processes. nih.govacs.org The design of such probes often involves incorporating a fluorophore whose emission properties are sensitive to protonation or deprotonation of a nearby functional group. While various organic molecules have been developed as fluorescent pH sensors, there is no specific research in the available literature on the application of this compound for pH sensing or broader environmental monitoring.

The presence of an amino group in the this compound structure suggests that its photophysical properties might be pH-dependent. Protonation of the amino group could alter the electronic structure of the biphenyl system, potentially leading to changes in fluorescence or absorbance. This suggests a theoretical basis for its use as a pH sensor, though this would require experimental validation.

One of the most promising applications of the biphenyl-amide scaffold is in the field of chiral recognition. Biphenyls with bulky substituents at the ortho positions of the single bond connecting the two aryl rings exhibit hindered rotation, leading to a form of axial chirality known as atropisomerism. chiralpedia.comprinceton.edupearson.com This property can be exploited to create chiroptical probes for determining the absolute configuration of chiral molecules.

The general principle involves the derivatization of a chiral analyte, such as a carboxylic acid or an amine, with a biphenyl probe. This creates a pair of diastereomeric amides. The interaction between the chiral center of the analyte and the biphenyl axis induces a preferred twist (P or M) in the biphenyl scaffold. This induced axial chirality can then be detected by spectroscopic methods, most commonly circular dichroism (CD) spectroscopy.

While this compound itself is not a chiral probe, its scaffold is ideal for the development of such probes. The amino group can be reacted with a chiral carboxylic acid to form a diastereomeric amide. The resulting structure would have the necessary components for central-to-axial chirality induction. The table below summarizes the key features of biphenyl-based chiroptical probes as described in the literature, which could serve as a basis for the design of probes using the this compound scaffold.

| Probe Feature | Description | Spectroscopic Method | Reference |

| Flexible Biphenyl Moiety | The low rotational barrier of the biphenyl single bond allows the chiral analyte to induce a preferred twist. | Circular Dichroism (CD) | General Principle |

| Central-to-Axial Chirality Induction | The stereochemistry of the analyte dictates the P or M helicity of the biphenyl scaffold. | Circular Dichroism (CD) | General Principle |

| Chromophoric Biphenyl System | The biphenyl unit has a characteristic CD signal that changes based on the induced twist. | Circular Dichroism (CD) | General Principle |

| Derivatization Site | An amino or carboxylic acid group on the biphenyl scaffold allows for covalent attachment of the chiral analyte. | Not Applicable | General Principle |

By applying these principles, the this compound scaffold could be a valuable precursor for the synthesis of novel chiral recognition probes for a wide range of applications, including environmental analysis of chiral pollutants and stereochemical determination in asymmetric synthesis.

Future Directions and Emerging Research Avenues for 5 Amino Biphenyl 2 Carboxylic Acid Amide

The compound 5-Amino-biphenyl-2-carboxylic acid amide, a key structural motif found in various pharmacologically active agents, stands at the cusp of significant advancements in chemical research. As a biphenyl (B1667301) amide, its synthesis, derivatization, and application are poised to benefit from cutting-edge technologies and interdisciplinary approaches. This article explores the future directions and emerging research avenues that could redefine the scientific landscape for this compound.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 5-amino-biphenyl-2-carboxylic acid amide, and how are intermediates validated?

- Methodology : A common approach involves reducing a nitro precursor (e.g., 5-nitro-biphenyl-2-carboxylic acid methyl ester) using SnCl₂·2H₂O in ethyl acetate under reflux. Post-reduction, the amino group is functionalized to form the amide via coupling reactions, such as using acetic anhydride or carbodiimide-mediated amidation. Intermediates are validated via NMR (e.g., δ 7.80 ppm for aromatic protons) and mass spectrometry (e.g., [M+H] at m/z 228.3) . For amide bond formation, anthranilic acid derivatization methods (e.g., using acetic anhydride) can be adapted .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology :

- NMR Spectroscopy : Aromatic proton environments and substituent effects are resolved via and NMR (e.g., δ 3.59 ppm for methoxy groups in ester intermediates) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and fragmentation patterns .

- FTIR : Identifies amide bonds (N–H stretch at ~3300 cm, C=O at ~1650 cm) and functional group compatibility in copolymer systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodology :

- Catalyst Screening : Compare SnCl₂ with alternative reductants (e.g., Pd/C under hydrogen) for nitro-group reduction efficiency .

- Solvent and Temperature : Reflux in acetic acid (e.g., 3–5 hours at 100°C) enhances cyclization in analogous amide syntheses .

- Purification : Use gradient HPLC with polar stationary phases (e.g., C18 columns) to resolve biphenyl-ol byproducts, as demonstrated in biphenyl derivative separations .

Q. How do structural modifications influence the compound’s bioactivity?

- Methodology :

- Substituent Effects : Introduce electron-withdrawing/donating groups at the C5 position to assess enzymatic inhibition (e.g., FAAH/NAAA assays using [³H]-AEA hydrolysis and LC-MS quantification) .

- Peptidomimetic Design : Replace α-amino acids with β-amino analogs to enhance proteolytic stability, leveraging β-peptide backbone rigidity .

Q. What strategies enhance the compound’s stability in biological systems?

- Methodology :

- β-Amino Acid Incorporation : Replace α-amide bonds with β-amino acid residues to reduce protease susceptibility, as shown in taxol and bleomycin analogs .

- Copolymer Stabilization : Integrate sulfonic or carboxyl groups (e.g., IA-AM-SSS copolymers) to improve solubility and reduce aggregation .

Q. How can enzyme inhibition assays be designed to evaluate its pharmacological potential?

- Methodology :

- Substrate Hydrolysis Assays : Use radiolabeled or fluorescent substrates (e.g., [³H]-AEA for FAAH) to quantify inhibition via LC-MS detection of residual hydrolyzed products .

- Kinetic Analysis : Calculate values under varied pH/temperature conditions to map enzymatic interaction thermodynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.